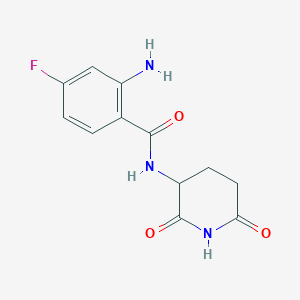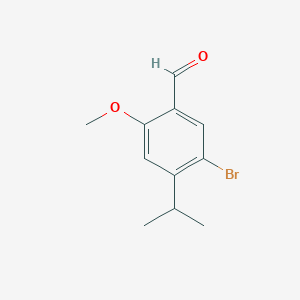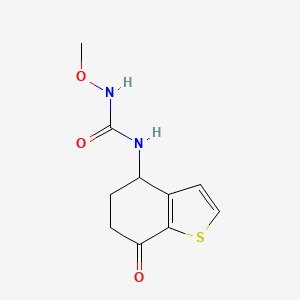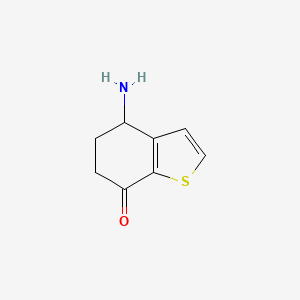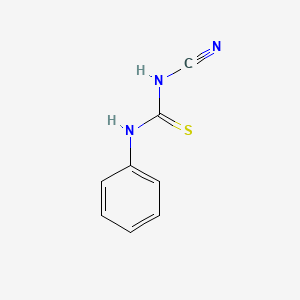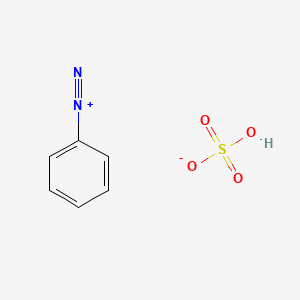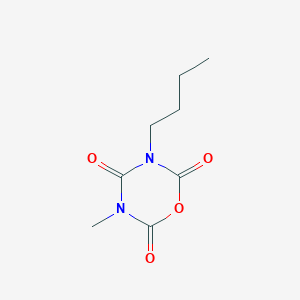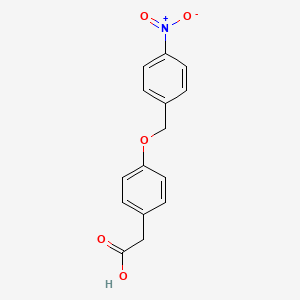![molecular formula C12H15N3 B8631775 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
Vue d'ensemble
Description
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a member of the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential. The structure of this compound consists of a tricyclic pyridine-fused indole framework, making it a significant molecule in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . For instance, the reaction of tryptamine with indole-3-carbonitrile followed by dehydrogenation using palladium on carbon can yield the desired beta-carboline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Similar structure but lacks the amino group.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid: Contains additional carboxylic acid groups.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective properties
Uniqueness
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and potential therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-3,6,14H,4-5,7,13H2,1H3 |
Clé InChI |
PTEKNUKRFQOBSK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

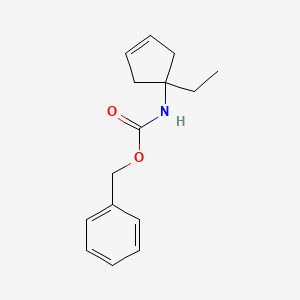
![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B8631704.png)
